molecular formula C10H16N2 B8688227 4-{[Ethyl(methyl)amino]methyl}aniline CAS No. 334952-12-4

4-{[Ethyl(methyl)amino]methyl}aniline

Cat. No.: B8688227
CAS No.: 334952-12-4
M. Wt: 164.25 g/mol
InChI Key: JBOSIXUHCCUPHD-UHFFFAOYSA-N
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Description

4-{[Ethyl(methyl)amino]methyl}aniline is an aniline derivative featuring an ethyl(methyl)amino group attached to the para position via a methylene bridge. The ethyl(methyl)amino substituent introduces both steric and electronic effects, which may influence solubility, reactivity, and intermolecular interactions. Such compounds are often explored in medicinal chemistry and catalysis due to their tunable functional groups .

Properties

CAS No.

334952-12-4

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

4-[[ethyl(methyl)amino]methyl]aniline

InChI

InChI=1S/C10H16N2/c1-3-12(2)8-9-4-6-10(11)7-5-9/h4-7H,3,8,11H2,1-2H3

InChI Key

JBOSIXUHCCUPHD-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CC1=CC=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Pyrazolyl Substituents

The compound 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline (–3, 5) shares the aniline core but incorporates tris-pyrazolylmethyl groups. Key differences include:

  • Solubility: Methyl groups on pyrazole rings enhance solubility in organic solvents compared to non-methylated analogs (e.g., 4-(tri(1H-pyrazol-1-yl)methyl)aniline) .
  • Synthesis: The methylated derivative is synthesized rapidly (1 hour) via C–F activation, contrasting with longer heating periods required for non-methylated analogs .

Data Table 1: Pyrazolyl-Substituted Aniline Derivatives

Compound Substituent Molecular Weight (g/mol) Solubility (Organic Solvents) Key Application
4-{[Ethyl(methyl)amino]methyl}aniline Ethyl(methyl)amino ~178.28 (estimated) Moderate (predicted) Catalysis, Drug Design
4-(tris(4-methylpyrazolyl)methyl)aniline Tris(4-methylpyrazolyl)methyl 432.47 High Catalysis
4-(tri(pyrazolyl)methyl)aniline Tri(pyrazolyl)methyl 378.40 Moderate Metal Coordination
Sulfonyl-Containing Aniline Derivatives

4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA) (–9, 12) features a sulfonyl-pyrrolidine group, differing in electronic and steric effects:

  • Hydrogen Bonding : PSMA forms N–H···O hydrogen bonds, creating a 3D network critical for crystal packing .
  • HOMO-LUMO Gap : PSMA has a HOMO-LUMO gap of 5.32 eV, indicating high thermodynamic stability and low reactivity .
  • Dispersion Forces : Dominant dispersion energy (-55.6 kJ/mol in R-E3 pairs) stabilizes its crystal structure .

In contrast, the ethyl(methyl)amino group in the target compound may prioritize N–H···N interactions over sulfonyl-related hydrogen bonding, leading to distinct solid-state properties.

Aminoalkyl-Substituted Anilines
  • 4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline (): Substituent: Dimethylaminoethoxy-phenyl group. Molecular Weight: 270.37 g/mol.
  • N,N-diethyl-4-({[1-(oxolan-2-yl)ethyl]amino}methyl)aniline (): Substituent: Diethylamino-oxolane hybrid. Molecular Weight: 284.43 g/mol. Solubility: Likely higher due to polar oxolane ring, contrasting with the target compound’s moderate solubility .

Data Table 2: Aminoalkyl Aniline Derivatives

Compound Substituent Molecular Weight (g/mol) Key Interaction Application
4-{[Ethyl(methyl)amino]methyl}aniline Ethyl(methyl)amino ~178.28 N–H···N (predicted) Catalysis, Ligand Design
4-((2-(Dimethylamino)ethoxy)phenyl)aniline Dimethylaminoethoxy 270.37 N–H···O (potential) Drug Delivery
N,N-diethyl-4-(oxolane-ethyl)aniline Diethylamino-oxolane 284.43 O–H···N (in oxolane) Solubility Enhancement
Electronic and Thermodynamic Comparisons
  • HOMO-LUMO Gaps: PSMA: 5.32 eV . Tris-pyrazolyl aniline: ~4.5–5.0 eV (estimated from DFT trends) . Target Compound: Predicted ~5.0–5.5 eV due to electron-donating ethyl(methyl)amino group.
  • Thermodynamic Stability: Methylated pyrazolyl derivatives exhibit higher stability than non-methylated analogs due to reduced steric strain . The target compound’s stability may align with PSMA, given comparable HOMO-LUMO gaps.

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